molecular formula C8H9N3S B3214053 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1134285-32-7

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B3214053
CAS No.: 1134285-32-7
M. Wt: 179.24 g/mol
InChI Key: RNKUQSYVOZWMER-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticonvulsant and antinociceptive activities .

Mechanism of Action

Target of Action

Related compounds have shown significant antinociceptive and antiallodynic activity , suggesting that this compound may also target pain pathways.

Mode of Action

It is suggested that the compound may interact with its targets to modulate pain signaling .

Biochemical Pathways

Related compounds have been shown to exhibit antinociceptive properties in models of tonic pain, as well as in models of chemotherapy- and diabetic-induced peripheral neuropathy . This suggests that the compound may affect biochemical pathways related to pain perception and response.

Result of Action

Related compounds have demonstrated significant antinociceptive effects in various pain models , suggesting that this compound may also have analgesic effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticonvulsant and antinociceptive properties, making it a candidate for pain management and seizure control.

    Industry: Utilized in the development of new materials with specific electronic properties

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione
  • 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

Uniqueness

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific structural features that confer distinct pharmacological properties. Compared to similar compounds, it exhibits a balanced inhibition of neuronal voltage-sensitive sodium and calcium channels, making it a promising candidate for further drug development .

Properties

IUPAC Name

5-(3-methylthiophen-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKUQSYVOZWMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

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